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Compound of Interest

Compound Name: 2-Methoxy-5-nitroaniline

Cat. No.: B165355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2-methoxy-5-nitroaniline as

a crucial intermediate in the synthesis of pharmaceuticals. It includes key experimental

protocols, quantitative data, and visualizations of synthetic and biological pathways to support

research and development in medicinal chemistry.

Introduction
2-Methoxy-5-nitroaniline, also known as 5-nitro-o-anisidine, is a nitroaromatic compound

widely utilized as a building block in organic synthesis.[1] Its chemical structure, featuring an

electron-donating methoxy group and an electron-withdrawing nitro group, makes it a versatile

precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1]

This intermediate is notably instrumental in the production of targeted cancer therapies.

Key Pharmaceutical Applications
2-Methoxy-5-nitroaniline serves as a pivotal starting material or intermediate in the synthesis

of several important active pharmaceutical ingredients (APIs).

Osimertinib: A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor, Osimertinib is used in the treatment of non-small cell lung cancer. 2-Methoxy-5-
nitroaniline is a key precursor in its multi-step synthesis.[1]
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Mereletinib: While the direct precursor for Mereletinib, a potent inhibitor of mutant

BRAFV600E kinase for cancer treatment, is often cited as 4-fluoro-2-methoxy-5-
nitroaniline, the synthetic strategies and chemical transformations are highly relevant and

analogous to those involving 2-methoxy-5-nitroaniline.[2][3]

CSNK2A Inhibitors: This compound is used in the synthesis of 2,6-disubstituted pyrazines

that act as potent and cell-active inhibitors of Casein Kinase 2 alpha (CSNK2A), which have

shown potential antiviral activity.[4]

Synthesis of 2-Methoxy-5-nitroaniline
The most common and well-established method for synthesizing 2-methoxy-5-nitroaniline is

through the controlled nitration of 2-methoxyaniline (o-anisidine).[1] To achieve the desired

regioselectivity and avoid unwanted side reactions, the amino group of 2-methoxyaniline is

typically protected via acetylation prior to the nitration step.

Synthesis of 2-Methoxy-5-nitroaniline

2-Methoxyaniline

N-(2-methoxyphenyl)acetamide

Acetylation
(Acetic Anhydride)

N-(2-methoxy-5-nitrophenyl)acetamide

Nitration
(HNO3, H2SO4)

2-Methoxy-5-nitroaniline

Hydrolysis
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Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Methoxy-5-nitroaniline.

Experimental Protocols
This protocol is divided into three main stages: acetylation of the starting material, nitration, and

subsequent hydrolysis to yield the final product.

Step A: Acetylation of 2-Methoxyaniline

In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline with

glacial acetic acid.

Add acetic anhydride to the mixture.

Reflux the reaction mixture for approximately 2 hours to ensure quantitative acetylation.[1]

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature to obtain N-(2-

methoxyphenyl)acetamide.

Step B: Nitration of N-(2-methoxyphenyl)acetamide

In a separate reaction vessel, prepare a nitrating mixture of fuming nitric acid in concentrated

sulfuric acid.

Cool the vessel containing N-(2-methoxyphenyl)acetamide in an ice bath to maintain a

temperature of 0–5°C.[1]

Slowly add the nitrating mixture to the cooled acetamide solution with constant stirring. The

methoxy group directs the nitration to the 5-position.[1]

Continue stirring for 1–2 hours at 0–5°C.[1]

Quench the reaction by pouring the mixture into ice water, which will precipitate the product,

N-(2-methoxy-5-nitrophenyl)acetamide.[1]
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Filter the precipitate and wash it with cold water.

Step C: Hydrolysis to 2-Methoxy-5-nitroaniline

Suspend the N-(2-methoxy-5-nitrophenyl)acetamide obtained in the previous step in an

aqueous solution of a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide).

Heat the mixture to reflux to facilitate the hydrolysis of the acetyl group.

Monitor the reaction by TLC until the starting material is fully consumed.

Cool the reaction mixture to precipitate the final product.

Collect the 2-methoxy-5-nitroaniline by filtration, wash with water, and dry.

For higher purity (>99%), the product can be recrystallized from an ethanol/water mixture or

petroleum ether/ethyl acetate.[1]

This protocol outlines the use of 2-methoxy-5-nitroaniline in a Buchwald amination reaction, a

key step in the synthesis of certain kinase inhibitors.[4]

In a reaction flask, combine 2-methoxy-5-nitroaniline with the appropriate pyrazine-

containing intermediate (e.g., a halogenated pyrazine).

Add a suitable palladium catalyst and ligand (e.g., Pd2(dba)3 and BINAP).

Add a base, such as sodium tert-butoxide, to the mixture.

Add a suitable solvent, such as toluene, and heat the reaction mixture under an inert

atmosphere.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture and perform an aqueous workup.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product using column chromatography to yield the desired nitro-

intermediate.[4]

Quantitative Data
The following table summarizes key quantitative data for the synthesis and reactions of 2-
methoxy-5-nitroaniline.

Reaction
Step

Reagents
Temperatur
e

Yield Purity Reference

Nitration of N-

(2-

methoxyphen

yl)acetamide

Fuming

HNO₃,

concentrated

H₂SO₄

0–5°C 78–82% - [1]

Buchwald

Amination

with a

pyrazine

intermediate

Pd catalyst,

base
Elevated 45–55% - [4]

Purification of

2-Methoxy-5-

nitroaniline

Recrystallizati

on from

ethanol/water

or PE/EtOAc

- - >99% [1]

Signaling Pathway Inhibition
2-Methoxy-5-nitroaniline is a precursor to potent kinase inhibitors. For instance, Osimertinib,

synthesized from this intermediate, targets the Epidermal Growth Factor Receptor (EGFR)

signaling pathway, which is often dysregulated in cancer.
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Caption: Inhibition of the EGFR signaling pathway by Osimertinib.

Conclusion
2-Methoxy-5-nitroaniline is a valuable and versatile intermediate in pharmaceutical synthesis.

Its established synthetic routes and reactivity make it a cornerstone for the development of

targeted therapies, particularly in oncology. The protocols and data presented here provide a

solid foundation for researchers and drug development professionals working with this

important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: 2-Methoxy-5-
nitroaniline in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165355#2-methoxy-5-nitroaniline-as-an-intermediate-
in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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